1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine
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Overview
Description
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with appropriate reagents under controlled conditions.
Piperidine Ring Formation: The piperidine ring is formed by cyclization reactions involving suitable precursors.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled with a but-2-yn-1-yl group through an ether linkage.
Final Assembly: The final step involves the coupling of the intermediate with 4-phenylpiperazine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: It is investigated for its potential effects on various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and piperazine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: A related compound with a thiadiazole ring, known for its antimicrobial properties.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activity.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A thiadiazole compound with applications in pharmaceuticals.
Uniqueness
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of the piperidine and piperazine rings, along with the thiadiazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H29N5OS |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-methyl-5-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H29N5OS/c1-19-23-24-22(29-19)27-12-9-21(10-13-27)28-18-6-5-11-25-14-16-26(17-15-25)20-7-3-2-4-8-20/h2-4,7-8,21H,9-18H2,1H3 |
InChI Key |
FKMFNTIIYMAUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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